Product packaging for 1,4-Dimethylpyridinium(Cat. No.:CAS No. 18241-35-5)

1,4-Dimethylpyridinium

Cat. No.: B189563
CAS No.: 18241-35-5
M. Wt: 108.16 g/mol
InChI Key: IZPNVUYQWBZYEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dimethylpyridinium iodide is an organic salt with the molecular formula C₇H₁₀IN and a molecular weight of 235.07 g/mol . It is synthesized via a straightforward, high-yield reaction between 4-methylpyridine and iodomethane in 2-propanol, forming colorless, block-like crystals . The compound is characterized by a melting point of 150-154 °C and should be stored in a cool, dark place, preferably at room temperature or refrigerated (2-8°C) . As a crystalline solid, it serves as a valuable building block in materials science and crystallography research; structural analyses reveal it crystallizes in the monoclinic P2₁/c space group with three independent ion pairs in its asymmetric unit . This product is intended for Research Use Only and is not designed or approved for any form of human or veterinary diagnosis, therapy, or personal use. Researchers should handle it with care, as it may cause skin and serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N+ B189563 1,4-Dimethylpyridinium CAS No. 18241-35-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18241-35-5

Molecular Formula

C7H10N+

Molecular Weight

108.16 g/mol

IUPAC Name

1,4-dimethylpyridin-1-ium

InChI

InChI=1S/C7H10N/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3/q+1

InChI Key

IZPNVUYQWBZYEA-UHFFFAOYSA-N

SMILES

CC1=CC=[N+](C=C1)C

Canonical SMILES

CC1=CC=[N+](C=C1)C

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Strategies of 1,4 Dimethylpyridinium

Regioselective N-Alkylation and Quaternization Reactions for 1,4-Dimethylpyridinium Salt Formation

The formation of this compound salts is most commonly achieved through the regioselective N-alkylation of 4-methylpyridine (B42270). This process, a type of quaternization reaction, involves the addition of an alkyl group to the nitrogen atom of the pyridine (B92270) ring, resulting in a positively charged pyridinium (B92312) cation. The selection of the alkylating agent and reaction conditions is crucial for achieving high yields and purity.

Synthesis from 4-Methylpyridine and Iodomethane (B122720)

The synthesis of this compound iodide is a classic example of N-alkylation, involving the reaction of 4-methylpyridine with iodomethane. researchgate.netpacific.edu In this SN2 reaction, the nitrogen atom of the 4-methylpyridine acts as a nucleophile, attacking the electrophilic methyl group of iodomethane. This results in the formation of a new carbon-nitrogen bond and the displacement of the iodide ion, which then serves as the counter-anion to the newly formed this compound cation. researchgate.netpacific.edu The resulting product is a quaternary ammonium (B1175870) salt. chemimpex.com

The reaction is typically carried out in a suitable solvent, such as 2-propanol or acetone (B3395972). researchgate.netmyskinrecipes.com Historical methods for synthesizing this compound have consistently relied on the methylation of 4-methylpyridine using iodomethane.

Optimization of Reaction Parameters and Yield Enhancement

The efficiency of the synthesis of this compound iodide can be significantly influenced by reaction parameters such as solvent choice, temperature, and reaction time. Optimization of these conditions is key to maximizing the product yield.

For instance, a high yield of 89% has been reported when the reaction is conducted in 2-propanol. researchgate.net In this procedure, a mixture of 4-methylpyridine and iodomethane is gently heated to 323 K (50 °C) to initiate the reaction. Once initiated, the heat source is removed, and the solution is allowed to cool to room temperature. The product, this compound iodide, crystallizes out of the solution as colorless, block-like crystals which can then be collected via vacuum filtration. researchgate.net

An alternative method utilizes acetone as the solvent. In this variation, equimolar amounts of 4-methylpyridine and methyl iodide are refluxed in acetone at approximately 60 °C for 2 hours. After cooling, the precipitated product is filtered and dried.

SolventTemperatureTimeYieldReference
2-Propanol323 K (initiation), then cool to RT30 min (cooling/crystallization)89% researchgate.net
AcetoneReflux (~60 °C)2 hours-
2-PropanolReflux5 hours60.4% pacific.edu

Functionalization of the Pyridinium Ring System

The permanent positive charge on the this compound ring system significantly influences its reactivity, making it susceptible to nucleophilic attack and enabling unique functionalization strategies that are not typically feasible with neutral pyridine.

Strategies for C-H Functionalization of this compound

Direct C-H functionalization of the pyridinium ring is a powerful tool for introducing molecular complexity. The positive charge of the N-alkylpyridinium salt activates the ring, making the protons at the C2 and C6 positions more acidic and the carbon atoms more electrophilic. This activation facilitates reactions that are otherwise challenging with the unactivated pyridine.

One key strategy involves using the N-alkylation as a transient activation step. For example, a palladium-catalyzed direct diarylation of pyridines at the 2- and 6-positions has been developed where the in situ generation of an N-methylpyridinium salt is a crucial step. acs.org This transient pyridinium species undergoes arylation, followed by a subsequent N-demethylation to yield the functionalized pyridine. acs.org Similarly, transition-metal-catalyzed methods, such as those using rhodium, have been employed for the C-H functionalization of nitrogen heterocycles, where the formation of a pyridinium salt can be part of the catalytic cycle. beilstein-journals.orgnih.gov These methods often involve the coordination of the metal to the heterocycle, followed by intramolecular C-H bond activation. nih.gov

Furthermore, direct C-H functionalization can be achieved electrochemically. An electrooxidative method has been reported for the synthesis of benzylic 2,4,6-collidinium salts, representing a net C-H functionalization that provides an alternative to traditional substitution reactions. nih.gov

Stereoselective and Enantioselective Derivatization Approaches (e.g., 1,4-Dihydropyridines)

The activated nature of the pyridinium ring makes it an excellent electrophile for nucleophilic addition, leading to the formation of dihydropyridine (B1217469) derivatives. When these reactions are carried out using chiral catalysts, they can proceed with high stereoselectivity and enantioselectivity, providing access to valuable chiral building blocks. tandfonline.comnih.govijirset.comscirp.orgwjpmr.com

A prominent example is the synthesis of enantioenriched 1,4-dihydropyridines. tandfonline.com This can be achieved through the regio- and stereoselective addition of nucleophiles to pyridinium salts. One organocatalytic approach involves the addition of C(1)-ammonium enolates, generated in situ from aryl esters and an isothiourea catalyst, to pyridinium salts that have an electron-withdrawing group. This method represents a novel way to achieve pyridine dearomatization.

Historically, the synthesis of 1,4-dihydropyridines has relied on condensation reactions like the Hantzsch reaction. ijirset.com However, modern catalytic enantioselective methods offer more direct access to stereochemically defined dihydropyridines. tandfonline.com N-Heterocyclic carbenes (NHCs) have also been successfully used as organocatalysts to facilitate the nucleophilic dearomatization of alkyl pyridiniums, yielding 1,4-dihydropyridines with high enantioselectivity. quimicaorganica.org These reactions demonstrate a high degree of control, favoring C-4 functionalization to produce the 1,4-dihydropyridine (B1200194) isomer. quimicaorganica.org

Preparation of Diverse Anionic Counterpart Salts of this compound

While this compound is commonly synthesized and isolated as its iodide salt, the iodide anion can be readily exchanged for a wide variety of other anions. This anion exchange process allows for the tailoring of the salt's physical and chemical properties, such as solubility and thermal stability, without altering the cation.

A general and effective method for this transformation involves the use of anion exchange resins. oup.com In a typical procedure, a solution of the initial pyridinium salt (e.g., this compound iodide) is passed through a column packed with a strongly basic anion exchange resin that has been pre-loaded with the desired new anion (A⁻). The resin selectively retains the original iodide anions while releasing the new anions into the solution to pair with the this compound cation.

This method has been successfully applied to a broad range of heteroaromatic salts, including pyridiniums, to swap halide ions for anions such as acetate, benzoate, mesylate, and lactate. oup.com The exchange can be performed in various solvents, including methanol, acetonitrile, or mixtures like acetonitrile/dichloromethane, with the choice of solvent often depending on the solubility and hydrophobicity of the target salt. oup.com For example, an anion-exchange reaction was successfully carried out in an aqueous solution to convert a pyridinium bromide salt into its corresponding hexafluorophosphate (B91526) salt. The process is often highly efficient, proceeding in excellent to quantitative yields and has the added benefit of removing residual halide impurities.

Comprehensive Spectroscopic Investigations and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,4-Dimethylpyridinium

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments within the cation. Due to the molecule's symmetry, the four aromatic protons are divided into two equivalent sets. The spectrum typically displays signals for the N-methyl protons, the C4-methyl protons, and the aromatic protons at positions 2/6 and 3/5. The integration of these signals corresponds to the number of protons in each unique environment.

Table 1: Expected ¹H NMR Chemical Shift Assignments for this compound

Protons Chemical Environment Expected Multiplicity
N-CH₃ Methyl group attached to the positively charged nitrogen Singlet
C4-CH₃ Methyl group attached to the C4 position of the ring Singlet
H-2, H-6 Aromatic protons adjacent to the nitrogen atom Doublet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct signals are expected, corresponding to the five unique carbon environments. The symmetry of the pyridinium (B92312) ring renders the carbons at positions 2 and 6 chemically equivalent, as are the carbons at positions 3 and 5. msu.edudocbrown.info

Table 2: Expected ¹³C NMR Chemical Shift Assignments for this compound

Carbon Atom(s) Chemical Environment
N-CH₃ Methyl carbon bonded to the nitrogen atom
C4-CH₃ Methyl carbon bonded to the C4 of the ring
C-4 Quaternary carbon at the position of methyl substitution
C-2, C-6 Aromatic carbons adjacent to the nitrogen atom

To unequivocally assign the proton and carbon signals and confirm the connectivity of the this compound structure, various 2D NMR experiments are employed. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link the H-2/H-6 protons to the C-2/C-6 carbons and the H-3/H-5 protons to the C-3/C-5 carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. scielo.br For this compound, HMBC would show correlations between the N-methyl protons and the C-2/C-6 carbons, and between the C4-methyl protons and the C-3/C-5 and C-4 carbons, thereby confirming the substitution pattern.

Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled. A COSY spectrum would show a correlation between the signals of the H-2/H-6 protons and the H-3/H-5 protons, confirming their adjacent positions on the pyridinium ring.

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography provides precise information regarding bond lengths, bond angles, and the arrangement of molecules in the solid state. nih.gov Studies on crystals of this compound salts, such as this compound iodide, have offered a definitive view of its solid-state structure.

The analysis of this compound iodide reveals that it crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net A notable feature of its crystal structure is the presence of three independent this compound cations and three independent iodide anions within the asymmetric unit. researchgate.netiucr.org

Table 3: Crystallographic Data for this compound Iodide

Parameter Value Reference
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
a (Å) 13.8301 (6) researchgate.net
b (Å) 19.7170 (9) researchgate.net
c (Å) 10.2121 (5) researchgate.net
β (°) 109.642 (1) researchgate.net
Volume (ų) 2622.7 (2) researchgate.net

The crystal packing of this compound iodide is primarily governed by ionic forces between the positively charged pyridinium cations and the iodide anions. Detailed structural analysis indicates that there are no significant directional intermolecular interactions, such as strong hydrogen bonds or π–π stacking, present in the crystal lattice. researchgate.netiucr.org However, short contacts between hydrogen atoms on the cations and the iodide anions, with H⋯I distances ranging from approximately 3.06 to 3.16 Å, have been observed, representing weak electrostatic interactions. iucr.org The absence of more substantial intermolecular forces is a key feature of its solid-state arrangement. iucr.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption characteristics of this compound are defined by significant absorption bands within the ultraviolet spectrum. These bands exhibit sensitivity to the polarity of the surrounding solvent, a behavior known as solvatochromism. The principal absorption band arises from a π → π* transition within the pyridinium ring's aromatic system.

The position of the maximum absorption wavelength (λmax) is observed to shift in response to changes in the solvent environment. This phenomenon is influenced by intermolecular interactions between the solute (this compound) and the solvent molecules. In polar solvents, the position, intensity, and shape of the absorption bands can be altered due to these interactions. For instance, a shift to a longer wavelength (red shift) or a shorter wavelength (blue shift) can occur depending on the stabilization of the ground and excited states of the molecule by the solvent. While specific λmax values for this compound in a range of solvents are not extensively documented in readily available literature, the general principles of solvatochromism observed in similar pyridinium derivatives are applicable.

Table 1: Illustrative UV Absorption Maxima for Pyridinium Derivatives in Various Solvents This table provides a general representation of how λmax can shift for pyridinium compounds. Specific values for this compound may vary.

SolventTypical λmax Range (nm)
Water~255-260
Ethanol~258-263
Acetonitrile~253-258

The electronic transitions observed in the UV-Vis spectrum of this compound are predominantly π → π* transitions. These involve the excitation of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. Such transitions are characteristic of aromatic compounds and are typically high in energy, resulting in absorption in the UV region.

The presence of two methyl groups, one on the nitrogen atom and one at the 4-position of the ring, influences the electronic structure. These alkyl groups act as weak electron-donating groups, which can slightly raise the energy of the highest occupied molecular orbital (HOMO) and lower the energy of the lowest unoccupied molecular orbital (LUMO). This narrowing of the HOMO-LUMO gap can lead to a bathochromic (red) shift compared to the parent pyridinium cation. In pyridinium species, low-lying cationic energy levels are formed from the cation's π*-orbitals, which are involved in these electronic transitions. rsc.org

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a key technique for identifying the functional groups and probing the structural features of this compound through its characteristic molecular vibrations. The infrared spectrum reveals a series of absorption bands corresponding to the stretching and bending of specific bonds within the cation.

Key vibrational modes for the this compound cation include:

Aromatic C-H Stretching: Vibrations of the hydrogen atoms attached to the pyridinium ring, typically appearing above 3000 cm⁻¹.

Aliphatic C-H Stretching: Asymmetric and symmetric stretching of the C-H bonds in the two methyl groups, found in the 2900-3000 cm⁻¹ region.

Aromatic Ring Stretching: C=C and C=N stretching vibrations within the pyridinium ring, which give rise to characteristic bands in the 1450-1650 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations of both the aromatic and methyl C-H bonds occur at lower wavenumbers.

Table 2: Characteristic FTIR Absorption Bands for this compound Assignments are based on typical frequency ranges for the specified vibrational modes.

Wavenumber (cm⁻¹)Assignment
~3100-3000Aromatic C-H Stretching
~3000-2900Aliphatic C-H Stretching (Methyl)
~1640Aromatic C=C/C=N Stretching
~1510Aromatic C=C/C=N Stretching
~1460Methyl C-H Bending

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the precise molecular weight and investigating the structural integrity of the this compound cation. As the compound is already a cation, techniques like Electrospray Ionization (ESI) are suitable for its analysis.

The mass spectrum is expected to show a prominent peak for the molecular ion (M⁺). The molecular formula of the this compound cation is C₇H₁₀N⁺, which has a calculated monoisotopic mass of approximately 108.0813 Da. uni.lu The detection of this ion confirms the molecular weight of the cation.

When subjected to fragmentation (e.g., through collision-induced dissociation in an MS/MS experiment), the molecular ion breaks down into smaller, characteristic fragment ions. The pattern of fragmentation provides insight into the molecule's structure. chemguide.co.uk For this compound, potential fragmentation pathways include:

Loss of a methyl radical (•CH₃): Cleavage of the N-CH₃ bond would result in a fragment ion corresponding to 4-methylpyridine (B42270).

Loss of a hydrogen radical (•H): This would lead to the formation of a [C₇H₉N]⁺ ion. For instance, in the mass spectrum of the similar compound 1,4-dimethylbenzene, the loss of a proton from the molecular ion is an observed fragmentation pathway. docbrown.info

The stability of the resulting fragment ions often dictates the most favorable fragmentation pathways. libretexts.org The analysis of these patterns is crucial for confirming the identity and structure of the this compound cation.

Electrochemical Behavior and Redox Chemistry of 1,4 Dimethylpyridinium Systems

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) and chronoamperometry are powerful techniques used to probe the electrochemical properties of compounds like 1,4-dimethylpyridinium. These studies provide insights into the potentials at which redox events occur and the mechanisms of electron transfer.

The oxidation and reduction potentials of pyridinium (B92312) salts are crucial parameters that dictate their behavior as electron acceptors or donors. In cyclic voltammetry, the potential is swept, and the resulting current is measured to identify the potentials at which the analyte is oxidized or reduced. ossila.comlibretexts.org

Studies on related pyrylium (B1242799) and pyridinium compounds provide a framework for understanding the redox potentials of the this compound cation. For instance, the reduction of styrylpyrylium perchlorates has been evaluated using cyclic voltammetry. semanticscholar.org Research has shown that the presence of an electron-donating group, such as a methyl group on the pyrylium ring, shifts the reduction potential towards more cathodic (negative) values. semanticscholar.org This is because the electron-donating group increases the electron density on the ring, making it more difficult to reduce. Each reduction curve for these compounds typically shows a single, chemically irreversible peak, which corresponds to a one-electron transfer to the pyrylium salt. semanticscholar.org

Conversely, the oxidation of related 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives, which can be formed from the reduction of pyridinium salts, shows an irreversible single-peak oxidation on a glassy carbon electrode. nih.gov The potential at which this oxidation begins is known as the onset potential. ossila.com

Table 1: Electrochemical Characteristics of Related Pyridinium Compounds

Compound Family Redox Process Key Observation Reference
Styrylpyrylium Perchlorates Reduction Presence of methyl group shifts reduction potential to more cathodic values. semanticscholar.org
1,4-Dihydropyridine Derivatives Oxidation Irreversible single-peak oxidation via a two-electron process. nih.gov

This table summarizes general findings for related compound families to provide context for the electrochemical behavior of this compound.

The electrochemical reduction of pyridinium cations typically involves a one-electron transfer to form a neutral radical species. semanticscholar.org Studies on various pyrylium salts confirm that the initial step in their reduction in an aprotic solvent is a one-electron transfer that generates a pyranyl radical. semanticscholar.org This radical is often highly unstable and undergoes rapid subsequent chemical reactions, which is why the reduction peak appears irreversible in cyclic voltammograms. semanticscholar.org

In the case of styrylpyrylium perchlorates, the instability of the generated pyranyl radical leads to a fast dimerization reaction. semanticscholar.org Similarly, the electrochemical oxidation of 1,4-dihydropyridine derivatives, which are structurally related to the reduced form of pyridinium salts, is proposed to follow a general pathway of electron, proton, electron, proton (E, H+, E, H+) transfer, which results in the formation of an unstable pyridinium radical intermediate. nih.gov One-electron oxidation intermediates in these systems have been confirmed through techniques like controlled potential electrolysis (CPE) and electron paramagnetic resonance (EPR) spectroscopy. nih.gov

Role of this compound as a Supporting Electrolyte and Redox Mediator

In electrochemical applications, this compound salts, particularly this compound iodide, are frequently used as supporting electrolytes. chemimpex.comkpi.ua A supporting electrolyte is an electrochemically inert salt added to the solution to increase its ionic conductivity and minimize the solution resistance, thereby improving the efficiency of the electrochemical cell. chemimpex.com The ionic nature and electrochemical stability of this compound make it suitable for this purpose.

Beyond its passive role in enhancing conductivity, this compound can also participate more actively in electrochemical reactions. In a study on the electroinitiated polymerization of maleic anhydride, this compound iodide was used as the supporting electrolyte. kpi.ua It was observed that the electrolysis product derived from the supporting electrolyte was responsible for initiating the polymerization, suggesting an anionic polymerization mechanism. kpi.ua This indicates that the electrochemically generated species from the this compound salt can act as a reactive intermediate.

While not always a classic redox mediator that shuttles electrons between an electrode and a substrate, its ability to be transformed into a species that initiates a chemical reaction demonstrates a mediator-like function. kpi.uarsc.orgnih.gov In some electrochemical systems involving other pyridinium salts, oxygen has been shown to act as a redox mediator, facilitating electron transfer and maintaining a higher current. ucl.ac.uk

Electrochemical Generation of Radical Species and their Reactivity

The electrochemical reduction or oxidation of pyridinium systems is a key method for generating radical species. The one-electron reduction of the this compound cation leads to the formation of a 1,4-dimethylpyridinyl radical.

The reactivity of such electrochemically generated radicals is a subject of significant interest. For example, the electro-oxidation of 1,4-dihydropyridine (1,4-DHP) derivatives yields radical intermediates, primarily the radical cation PyH+• and, following deprotonation, the neutral pyridinyl radical Py•. researchgate.net These unstable radical intermediates can be intercepted and studied using spin trapping agents like N-tert-butyl-α-phenylnitrone (PBN) in conjunction with EPR spectroscopy. nih.gov

The reactivity of these radicals is dependent on the reaction environment. Studies on nitroaryl 1,4-dihydropyridines have shown that their electrochemically generated one-electron reduction products (nitro radical anions) can react with thiol compounds and nucleic acid bases like adenine (B156593) and uracil. nih.gov This reactivity was found to be pH-dependent, decreasing with an increase in pH and requiring a certain level of proton activity in the medium. nih.gov The ability of these radicals to engage in further reactions is critical for applications such as initiating polymerization, as seen with maleic anhydride, or for creating new chemical bonds in organic synthesis. kpi.uaacs.org

Computational Chemistry and Quantum Chemical Analyses

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems, like molecules. purdue.eduuni-graz.at It has been extensively applied to study 1,4-Dimethylpyridinium and its derivatives.

Geometry Optimization and Energetic Calculations

Theoretical studies have employed DFT and other high-level computational methods to determine the optimized geometry and energetics of this compound. wiley.comaip.org For instance, the benzylic C-H homolyses of this compound (1c) have been studied using DFT, perturbation theory (up to MP4SDTQ), and configuration interaction methods (QCISD(T), CCSD(T)). researchgate.netmissouri.eduacs.org These calculations are crucial for understanding the stability and preferred conformations of the molecule. aip.org The crystal structure of this compound iodide has been determined, revealing three independent cations and anions in the asymmetric unit, with no significant intermolecular interactions observed. iucr.orgresearchgate.net

In a study on dimethylpyridines, DFT calculations at the B3LYP/6–311G** level were used to characterize minima and transition states on the potential energy surfaces, providing mechanistic details for isomerizations. wiley.com Similarly, the geometry of this compound has been optimized in studies focusing on its role in the synthesis of other compounds, such as the nonlinear optical crystal DSFS. nih.gov

Computational MethodBasis SetFocus of StudyKey Findings
DFT, MP4SDTQ, QCISD(T), CCSD(T)Not Specified in AbstractBenzylic C-H homolysesProvided insights into the bond dissociation energies. researchgate.netmissouri.eduacs.org
DFT/B3LYP6–311G**Photoisomerization of dimethylpyridinesCharacterized minima and transition states on potential energy surfaces. wiley.com
DFTaug-cc-pVTZHydrogen bonding of dimethylpyridine clusters in waterCalculated equilibrium geometries and binding energies. aip.org
Single-crystal X-ray diffractionNot ApplicableCrystal structure of this compound iodideRevealed three independent cations and anions in the asymmetric unit. iucr.orgresearchgate.net

HOMO-LUMO Gap Analysis and Charge Transfer Predictions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. irjweb.com The energy difference between them, the HOMO-LUMO gap, provides information about the molecule's kinetic stability and charge transfer characteristics. irjweb.comaimspress.com A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity and the potential for charge transfer within the molecule. irjweb.com

For complexes involving pyridine (B92270) derivatives, DFT calculations have been used to determine HOMO-LUMO energies and predict charge transfer interactions. scirp.org In one study, the HOMO-LUMO gap of a charge transfer complex was found to be lower in the gas phase compared to chloroform (B151607) or methanol, suggesting higher reactivity in the gas phase. scirp.org The analysis of these frontier orbitals helps in understanding the electronic transitions and the bioactivity of molecules. irjweb.comphyschemres.org

SystemComputational MethodBasis SetHOMO-LUMO Gap (eV)Implication
2-ADMeP-CLA complex (Gas Phase)DFT/B3LYP6-31G(d,p)2.852High reactivity. scirp.org
Temozolomide (Neutral, Gas Phase)DFT/B3LYP6-311G+(d)4.40Higher kinetic stability, lower chemical reactivity. aimspress.com
Temozolomide (Neutral, DMSO)DFT/B3LYP6-311G+(d)4.30Slightly more reactive than in the gas phase. aimspress.com
Iron(III) Porphyrin ComplexDFT/B3LYP6-311G(d,p)0.9042Small gap suggests electronic transfer between ligands. physchemres.org

Spin Density Distributions in Radical Species

The study of spin density distribution is critical for understanding the electronic structure and reactivity of radical species. researchgate.netresearchgate.net For the radical derived from this compound, known as N-methyl-γ-picoliniumyl, computational studies have been performed to assess its properties. missouri.edu These radicals are of interest due to their potential to damage DNA through H-abstraction, which is significant for the development of bioreductively activated antitumor agents. researchgate.netmissouri.edu

DFT and configuration interaction methods have revealed that there can be significant differences in the spin density distributions calculated by these methods. researchgate.netresearchgate.net The analysis of spin polarization highlights the need to distinguish between "electron delocalization" and "spin delocalization" in such radical systems. missouri.edu

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules in the solution phase, providing insights into dynamic processes and intermolecular interactions. mdpi.comchemrxiv.org While specific MD simulations focusing solely on this compound are not extensively detailed in the provided results, the methodology is widely applied to similar systems, such as aqueous solutions of other pyridine derivatives like 2,6-lutidine. aip.org These simulations can elucidate phase behavior, including the occurrence of lower critical solution temperatures (LCST), by modeling the hydrogen bonding and other interactions between the solute and solvent molecules. aip.orgacs.org The process often involves developing and refining force fields to accurately represent the intermolecular potentials. aip.org

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific chemical property. wikipedia.org These models are used to predict the activity of new, untested compounds. wikipedia.org

While a specific QSAR study focused exclusively on this compound was not found, QSAR studies are common for broader classes of related compounds, such as 1,4-dihydropyridines. nih.govbrieflands.comnih.gov For instance, a 3D-QSAR model was developed for a series of 1,4-dihydropyridines as TGFβ/Smad inhibitors, which showed good predictive power. nih.gov These studies typically involve optimizing molecular structures using quantum-chemical methods and calculating various molecular descriptors to build the correlation model. nih.gov

Theoretical Insights into Non-Covalent Interactions (e.g., QTAIM Analysis)

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework used to analyze the electron density to characterize the nature of chemical bonds and non-covalent interactions. nih.govub.edu This analysis provides information about the strength and nature of interactions such as hydrogen bonds, halogen bonds, and other weak interactions that are crucial in supramolecular chemistry. nih.govscielo.org.mx

In studies of complexes involving pyridinium (B92312) cations, DFT calculations combined with QTAIM analyses have been used to estimate the energies of non-covalent interactions. mdpi.com For example, in a series of bromobismuthate anionic complexes with substituted pyridinium cations, the energies of Br···Cl interactions were estimated to be in the range of 1.9–6.0 kcal·mol⁻¹. mdpi.com Similarly, for supramolecular complexes with polyhalides, the energies of symmetrical non-covalent Br···Br interactions were estimated to be between 1.3–2.2 kcal·mol⁻¹. mdpi.com These theoretical tools are essential for understanding the forces that govern crystal packing and the formation of supramolecular assemblies. scielo.org.mxresearchgate.net

Mechanistic Investigations of Catalytic Processes Involving 1,4 Dimethylpyridinium

Phase Transfer Catalysis Mechanisms and Applications

Phase transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase. dalalinstitute.com 1,4-Dimethylpyridinium salts, as quaternary ammonium (B1175870) compounds, are effective phase transfer catalysts. myskinrecipes.comacenet.edu

The fundamental mechanism of phase transfer catalysis involving a quaternary ammonium salt like this compound iodide can be described as follows: An anionic reactant, which is soluble in the aqueous phase but not the organic phase, forms an ion pair with the this compound cation. dalalinstitute.comacenet.edu This new, more lipophilic ion pair can then migrate across the phase boundary into the organic phase. Once in the organic phase, the anion is more reactive and can readily participate in the desired chemical reaction with the organic-soluble substrate. operachem.com After the reaction, the catalyst cation pairs with the leaving group anion and returns to the aqueous phase, completing the catalytic cycle. operachem.com

This catalytic action enhances reaction rates, improves yields, and often eliminates the need for harsh or expensive solvents that would be required to dissolve all reactants in a single phase. dalalinstitute.com Applications of this compound and similar pyridinium (B92312) salts as phase transfer catalysts are found in various organic syntheses, including nucleophilic substitution reactions. myskinrecipes.comresearchgate.net They are particularly valuable in green chemistry by enabling the use of water and reducing the reliance on organic solvents. dalalinstitute.com

Organocatalysis with Pyridinium Salts in Asymmetric Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has become a significant area of research, particularly in the field of asymmetric synthesis, which aims to produce chiral molecules with a specific three-dimensional arrangement. Pyridinium salts, including derivatives of this compound, have emerged as versatile organocatalysts. sioc-journal.cn

While direct examples of this compound in asymmetric synthesis are not extensively detailed in the provided results, the broader class of pyridinium salts is known to participate in various organocatalytic transformations. researchgate.net For instance, chiral pyridinium salts can be employed to induce enantioselectivity in reactions. The development of asymmetric methods for synthesizing chiral 1,4-dihydropyridine (B1200194) derivatives is an active area of research, highlighting the importance of controlling stereochemistry. mdpi.comnih.govcsic.es

The general principle in asymmetric organocatalysis involves the formation of a transient chiral intermediate or a chiral environment that favors the formation of one enantiomer of the product over the other. In the context of pyridinium salts, this can be achieved by using a catalyst that is itself chiral.

Role of this compound in Redox Catalysis

Redox catalysis involves the acceleration of oxidation-reduction reactions. This compound has been noted for its role in electrochemical studies, where it is used to investigate redox processes. myskinrecipes.com

In one study, the electro-catalytic oxidation of various picolines was investigated using a Ruthenium(IV) complex. It was observed that this compound chloride was unreactive under these conditions. sbq.org.br This lack of reactivity was consistent with a proposed mechanism involving the initial formation of a radical intermediate through the loss of a hydrogen atom and an electron. sbq.org.br The stability of the pyridinium salt prevents this initial step.

However, in other contexts, pyridinium-based systems can be involved in redox processes. For example, surface-modified TiO2 photocatalysts with quaternary ammonium base groups were studied for the oxidation of organic compounds. The photocatalytic activity for the oxidation of this compound iodide was found to be much lower on the modified surface compared to the unmodified surface, suggesting that electrostatic interactions play a key role in the photocatalytic process. nii.ac.jp The radical form of this compound can also be generated photochemically. lookchem.com

Reaction Kinetics and Pathway Elucidation

Understanding the kinetics and pathways of reactions catalyzed by this compound is essential for optimizing reaction conditions and elucidating the underlying mechanisms.

Kinetic Studies of Reactions Catalyzed by this compound

Kinetic studies involve measuring reaction rates under various conditions to determine the rate law, which mathematically describes the dependency of the reaction rate on the concentration of reactants. nih.govlibretexts.org For reactions catalyzed by pyridinium salts, kinetic analysis can provide strong evidence for a particular mechanistic pathway.

For example, in the DMAP (4-(dimethylamino)pyridine)-catalyzed acetylation of alcohols, kinetic studies showed the reaction to be first-order with respect to the alcohol, acetic anhydride, and DMAP. nih.gov This finding supports a nucleophilic catalysis pathway over a base-catalyzed one. nih.gov While this study focuses on DMAP, the principles of using kinetics to distinguish between mechanistic possibilities are broadly applicable to catalysis by other pyridinium derivatives like this compound.

Proposed Reaction Mechanisms and Intermediates

A reaction mechanism details the sequence of elementary steps that lead from reactants to products, including any transient intermediates. wikipedia.orgyoutube.com For catalytic reactions involving this compound, several mechanisms and intermediates have been proposed depending on the reaction type.

In phase transfer catalysis, the key intermediate is the ion pair formed between the this compound cation and the reactant anion (e.g., [1,4-Me₂Py]⁺CN⁻). dalalinstitute.com This intermediate facilitates the transfer of the anion into the organic phase where the reaction occurs.

In some organocatalytic reactions involving pyridines, a 1,4-dipolar intermediate can be generated from the reaction of pyridine (B92270) with a suitable substrate, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). organic-chemistry.org This intermediate can then react with other molecules.

In the context of redox reactions, a proposed mechanism for the oxidation of related compounds involves the formation of a radical intermediate followed by a carbenium ion. sbq.org.br The unreactivity of this compound chloride under these specific conditions was attributed to its inability to form the initial radical intermediate. sbq.org.br

Photochemical transformations of pyridinium salts can proceed through different intermediates, such as Dewar isomers or aziridines, depending on the reaction conditions and the structure of the pyridinium salt. researchgate.net

Supramolecular Chemistry and Non Covalent Interactions of 1,4 Dimethylpyridinium

Hydrogen Bonding Interactions Involving the Pyridinium (B92312) Cation

Hydrogen bonding plays a crucial role in the crystal packing and molecular assembly of 1,4-dimethylpyridinium salts. The pyridinium cation can act as a hydrogen bond donor through its aromatic C-H groups and the methyl protons. These interactions are often observed with anions or other hydrogen bond acceptors present in the crystal lattice, leading to the formation of extended networks.

In the solid state, the this compound cation has been shown to form multiple short contacts with iodide anions, indicative of hydrogen bonding. acs.org The analysis of these contacts suggests that the interaction energies of these hydrogen bonds are comparable to those of anion-π interactions. acs.org This coexistence of hydrogen bonding and anion-π interactions has also been observed in solution, as suggested by NMR and UV-vis measurements. acs.org

Theoretical studies using Density Functional Theory (DFT) have been employed to understand the nature of hydrogen bonding in dimethylpyridine systems in aqueous environments. nih.gov These studies have shown that the formation of dimers and the subsequent cleavage of hydrogen bonds with surrounding water molecules are crucial for processes like phase separation. nih.gov

Table 1: Examples of Hydrogen Bonding in this compound Compounds

Compound NameInteracting SpeciesHydrogen Bond TypeReference
This compound iodidePyridinium cation and Iodide anionC-H···I acs.org
Bis(2,4-dimethylpyridinium) tetrabromidomercurate(II)Pyridinium cation and Tetrabromidomercurate(II) anionN-H···Br iucr.orgnih.gov
Tetrakis(this compound) dodecamolybdophosphate nitratePyridinium cation and Dodecamolybdophosphate anionN-H···O researchgate.net
Bis(4-dimethylaminopyridinium) tetrachlorocupratePyridinium cation and Tetrachlorocuprate anionN-H···Cl, C-H···Cl scirp.orgresearchgate.net

Anion-π Interactions and Their Influence on Self-Assembly

Anion-π interactions, the attractive force between an anion and an electron-deficient aromatic ring, are a significant factor in the self-assembly of this compound-containing structures. The positively charged pyridinium ring is π-acidic, making it an ideal candidate for engaging in these interactions.

Studies have shown that anion-π interactions can be a controlling element in the self-assembly of coordination complexes. nih.gov The strength of these interactions is influenced by the π-acidity of the aromatic ligand and the nature of the anion. nih.govnih.gov For instance, in systems with highly π-acidic rings, prominent short anion-π contacts are observed, which can dictate the final architecture of the self-assembled product. nih.gov

The formation of anion-π associations can also be observed in solution, as evidenced by UV-vis spectroscopy. acs.org The presence of these interactions can influence the electronic properties of the pyridinium system and play a role in the design of anion receptors and sensors. nih.gov

Halogen Bonding and its Role in Crystal Engineering

Halogen bonding is a directional, non-covalent interaction between a halogen atom acting as an electrophilic region (a σ-hole) and a Lewis base. acs.org This interaction has emerged as a powerful tool in crystal engineering for the construction of supramolecular assemblies. researchgate.netrsc.org While direct studies on halogen bonding involving the this compound cation itself are not extensively detailed in the provided context, the principles of halogen bonding with related nitrogen-containing heterocycles provide a strong basis for its potential role.

In crystal engineering, halogen bond donors like 1,4-diiodotetrafluorobenzene (B1199613) are frequently co-crystallized with various halogen bond acceptors, including nitrogen-containing compounds. oup.comnih.gov The nitrogen atom of a pyridine (B92270) ring can act as a halogen bond acceptor, forming C–I···N interactions. oup.comsemanticscholar.org These interactions can direct the self-assembly of molecules into specific architectures, such as discrete trimers or extended chains. nih.govsemanticscholar.org

The strength of the halogen bond can be tuned by modifying the electron-withdrawing or -donating properties of the substituents on both the halogen bond donor and acceptor. semanticscholar.org The interplay between halogen bonding and other non-covalent interactions, such as hydrogen bonding, is a key strategy in the design of complex, multi-component crystals. oup.com For example, in some co-crystals, the pyridine nitrogen atom is halogen-bonded to an iodine atom, while other functional groups participate in hydrogen bonding, leading to the formation of two-dimensional structures. oup.comsemanticscholar.org

π-π Stacking Interactions in Crystalline Architectures

π-π stacking is another crucial non-covalent interaction that influences the crystal packing of aromatic compounds, including this compound salts. This interaction involves the face-to-face or offset arrangement of aromatic rings, driven by a combination of electrostatic and van der Waals forces.

In the crystal structures of salts containing pyridinium derivatives, π-π stacking interactions between adjacent cations are frequently observed. For instance, in bis(4-dimethylaminopyridinium) tetrachlorocuprate, neighboring anti-parallel organic cations are stacked in a face-to-face manner with a centroid-centroid distance of 3.7622 Å, which is well within the accepted range for π-π interactions. scirp.orgresearchgate.net This stacking contributes significantly to the cohesion of the crystal lattice. scirp.orgresearchgate.net

However, the presence and nature of π-π stacking can be influenced by other competing interactions within the crystal. In the case of bis(2,4-dimethylpyridinium) tetrabromidomercurate(II), cation-cation π-π stacking is explicitly reported to be absent, with the crystal structure being primarily dictated by N-H···Br hydrogen bonds. iucr.orgnih.gov This highlights the delicate balance of non-covalent forces that determines the final solid-state architecture.

The slippage and interplanar distance of stacked rings are important parameters in characterizing π-π interactions. For example, in a cadmium(II) coordination polymer containing imidazole (B134444) ligands, a related aromatic heterocycle, the π-π stacking between adjacent chains is characterized by a centroid-to-centroid distance of 3.832 Å and an interplanar distance of 3.536 Å. iucr.org

Table 2: π-π Stacking Parameters in Related Pyridinium Structures

CompoundCentroid-Centroid Distance (Å)Interplanar Distance (Å)Reference
Bis(4-dimethylaminopyridinium) tetrachlorocuprate3.7622- scirp.orgresearchgate.net
Cadmium(II) coordination polymer with imidazole ligands3.8323.536 iucr.org

Host-Guest Chemistry and Complexation Studies (e.g., with Cucurbituril)

The this compound cation has been identified as a significant guest molecule in host-guest chemistry, particularly in complexation studies with cucurbituril (B1219460) macrocycles. Cucurbiturils are a family of barrel-shaped host molecules with a hydrophobic cavity and two polar carbonyl-fringed portals, making them adept at encapsulating a variety of guest molecules in aqueous solution. nih.govnih.gov

The formation of stable inclusion complexes between this compound and cucurbituril hosts is driven by a combination of factors, including hydrophobic effects, ion-dipole interactions, and charge-transfer phenomena. The pyridinium moiety is encapsulated within the macrocyclic cavity of the cucurbituril.

The binding affinity and kinetics of complexation are influenced by several factors, including the size of the cucurbituril host, the size and charge of the guest molecule, and the presence of salts in the solution. nih.gov For instance, the binding constants and ingression rate constants for guest molecules with cucurbit miami.eduuril decrease with increasing salt concentration, which is attributed to the competitive binding of metal cations with the carbonyl portals of the host. nih.gov

The complexation of pyridinium derivatives with cucurbiturils can significantly alter their photophysical properties. For example, the formation of inclusion complexes can lead to longer emission wavelengths compared to the free guest molecules. This property is of interest for the development of fluorescent probes and sensors. The study of host-guest complexes with cucurbiturils often involves techniques such as NMR, UV-visible spectroscopy, and fluorescence spectroscopy to determine binding stoichiometries and affinities. miami.edu

Charge Transfer Complex Formation and Spectroscopic Properties

Formation and Stoichiometry of 1,4-Dimethylpyridinium Charge Transfer Complexes

This compound salts readily form charge-transfer complexes with a variety of electron-donating molecules. The formation typically involves the association of the electron-deficient pyridinium (B92312) ring with an electron-rich donor species. For instance, this compound p-toluenesulfonate is known to form 1:1 donor-acceptor complexes with electron-rich aromatic compounds. In these complexes, the pyridinium moiety serves as the acceptor (A) and the aromatic compound as the donor (D), resulting in a complex with the general structure [D→A].

The stoichiometry of these complexes, however, is not universally fixed and can be influenced by the nature of the donor and the properties of the solvent medium. While a 1:1 ratio is common, particularly in complexes with aromatic donors, variations can occur. Studies on analogous systems, such as iodine complexes with pyridines, have shown that the stoichiometry can change as the polarity of the solvent medium is altered. ias.ac.in For example, in highly polar media, some iodine complexes of n-donors exhibit a 2:3 stoichiometry. ias.ac.in In the case of pyridine-iodine systems, a decrease in solvent polarity has been observed to increase the proportion of iodine in the complex, thereby changing the stoichiometric ratio. ias.ac.in This suggests that the environment plays a critical role in the composition of the resulting charge transfer adduct.

The stability of these complexes is a key parameter, often quantified by the formation constant (KCT). In a study of a charge transfer complex involving 3,5-dimethylpyrazole (B48361) (acting as the donor) and an acceptor, it was noted that the stability constant tends to decrease as the solvent polarity increases. sci-hub.se This is attributed to the better stabilization of the individual ions in more polar solvents, which can disfavor the formation of a distinct complex.

AcceptorDonor TypeStoichiometry (D:A)Solvent Conditions
This compoundElectron-rich aromatics1:1Not specified
Pyridines (analogous system)IodineVariable (e.g., 2:3, 1:4)Dependent on solvent polarity

Spectroscopic Signatures of Charge Transfer Bands (UV-Vis)

The most direct evidence for the formation of a charge transfer complex is the appearance of a new, broad absorption band in the ultraviolet-visible (UV-Vis) spectrum that is absent in the spectra of the individual donor and acceptor molecules. nih.gov This new absorption feature is known as the charge transfer band. For complexes involving the this compound cation, this band arises from the excitation of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the pyridinium acceptor.

The position of the charge-transfer band (λmax) is a critical parameter, as its energy corresponds to the energy difference between the ground state and the excited state of the CT complex. For complexes of this compound p-toluenesulfonate with electron-rich aromatics, the charge transfer band is typically observed in the range of 300–400 nm.

Studies on a series of polyalkylpyridinium iodides, which are structurally related to this compound iodide, have provided detailed insights into how molecular structure affects the energy of the charge transfer transition. researchgate.net Key findings from these studies include:

Increasing the number of methyl groups on the pyridinium ring generally raises the transition energy (i.e., causes a blue shift to a shorter wavelength). researchgate.net

The position of the methyl group is significant; changing a methyl group from the 3-position to the 2-position, and then to the 4-position, progressively increases the transition energy. researchgate.net

The nature of the alkyl group at the 4-position (e.g., changing from methyl to t-butyl) has a minimal effect on the transition energy. researchgate.net

These trends help in predicting the spectroscopic behavior of the this compound iodide complex, which is a fundamental example within this class of compounds. researchgate.net The charge-transfer excitation in derivatives of this compound iodide can be harnessed for photochemical reactions, such as the photorelease of carboxylic acids under visible light.

Pyridinium Iodide CompoundCharge-Transfer λmax (Å)
1-Methylpyridinium iodide3738
Pyridinium iodide (1-H)3463
1,2,3,4,5,6-Hexamethylpyridinium iodide3253

Influence of Solvent Polarity on Charge Transfer Phenomena

The position and intensity of the charge transfer band of this compound complexes are exceptionally sensitive to the polarity of the solvent. This phenomenon, known as solvatochromism, arises because the ground state and the charge-transfer excited state of the complex have different dipole moments and are therefore stabilized to different extents by the solvent.

For 1-alkylpyridinium iodide complexes, the charge-transfer excited state is an ion pair (pyridinium radical and iodine atom), which is significantly more polar than the ground state. Consequently, polar solvents stabilize the excited state more than the ground state, leading to a decrease in the energy of the electronic transition. This results in a hypsochromic shift (blue shift) of the charge transfer band to shorter wavelengths as solvent polarity increases. researchgate.net

The sensitivity of this charge transfer band to the solvent environment is so pronounced that the transition energies for 1-ethyl-4-carbomethoxypyridinium iodide have been used to establish an empirical scale of solvent polarity, known as the Z-value scale. researchgate.netiitd.ac.in The Z-value is simply the transition energy of this standard complex measured in kcal/mol. researchgate.net This scale provides a comprehensive measure of a solvent's ionizing power. researchgate.netiitd.ac.in

The influence of the solvent extends beyond just shifting the absorption maximum. As noted previously, changes in solvent polarity can alter the stability constant of the complex. sci-hub.se In some cases, a change in the dielectric constant of the medium can even lead to a change in the stoichiometry of the complex formed. ias.ac.in The balance between charge transfer and non-charge transfer pathways in chemical processes can also be dictated by solvent polarity, which affects the free energy change (ΔGCT) associated with the charge transfer process. nih.gov

Effect of Increasing Solvent PolarityConsequence on CT Complex
Spectroscopic Shift Hypsochromic (blue) shift of the CT band (higher transition energy). researchgate.net
Complex Stability Decrease in the formation constant (KCT). sci-hub.se
Stoichiometry Potential alteration of the donor-acceptor ratio in the complex. ias.ac.in

Theoretical Characterization of Charge Transfer Processes

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for characterizing the charge transfer processes in this compound complexes. scirp.org These computational methods provide a deeper understanding of the electronic structure and the nature of the interactions between the donor and acceptor moieties.

A primary application of DFT is the calculation of the frontier molecular orbitals—the HOMO of the donor and the LUMO of the acceptor. The energy gap between these orbitals (HOMO-LUMO gap) is directly related to the energy of the charge transfer transition. sci-hub.se Matching the calculated HOMO-LUMO gap with the experimentally observed transition energy from UV-Vis spectroscopy helps to validate the formation and structure of the charge transfer complex.

Theoretical models can also elucidate the distribution of electron density in both the ground and excited states. Analysis of the molecular orbitals involved in the electronic transition confirms the character of the absorption band as a charge transfer from the donor to the acceptor. scirp.org For instance, in a related aminopyridine-acceptor complex, calculations showed that the lowest energy transition was predominantly due to an electron moving from the HOMO (localized on the donor) to the LUMO (localized on the acceptor). scirp.org

Furthermore, computational models can simulate the effect of the solvent on the charge transfer complex. By using a Polarizable Continuum Model (PCM), calculations can be performed in different solvent phases (e.g., gas, chloroform (B151607), methanol) to predict how solvent polarity will affect the complex's geometry, stability, and spectroscopic properties. scirp.org These theoretical results can then be compared with experimental data to build a comprehensive picture of the charge transfer phenomenon. scirp.org Theoretical calculations on related systems have also been used to clarify electron density distribution and reconcile discrepancies between experimental and theoretical geometries.

Photophysics and Photochemistry of 1,4 Dimethylpyridinium Derivatives

Absorption and Emission Properties in Various Media

The absorption and emission characteristics of 1,4-dimethylpyridinium derivatives are intrinsically linked to their molecular structure and the surrounding environment. The absorption spectra of these compounds, particularly styryl derivatives, typically exhibit wavelengths in the range of 340 to 480 nm, which are attributed to π-π* transitions within the conjugated system. acs.org The fluorescence emission wavelengths are observed between 430 and 620 nm, a phenomenon primarily driven by intramolecular charge transfer (ICT). acs.org

The medium in which these derivatives are dissolved plays a crucial role in their photophysical behavior. For instance, the formation of inclusion complexes with hosts like cucurbituril (B1219460) can significantly alter these properties, leading to emission at longer wavelengths compared to the free guest molecules. Furthermore, some this compound derivatives exhibit mechanochromic properties, where mechanical stimulation leads to a bathochromic shift in their emission.

The number of "arm" groups attached to the pyridinium (B92312) center can also modulate the photophysical properties. Increasing the number of these arms leads to a red-shift in both absorption and emission spectra. For example, a one-armed derivative might have an absorption maximum at 372 nm and an emission maximum at 493 nm, while a three-armed derivative shows these peaks at 396 nm and 540 nm, respectively. nih.gov This modification also tends to increase the fluorescence quantum yield. nih.gov

Table 1: Photophysical Properties of Multi-Arm this compound Derivatives in Water nih.gov

DerivativeAbsorption Max (λ_abs, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Emission Max (λ_em, nm)Fluorescence Quantum Yield (Φ_f)
MSP-1arm 37237,8104931.3%
Lyso-2arm 38744,4105162.7%
Mito-3arm 39644,0805407.3%

Solvent Effects on Photophysical Parameters (e.g., Solvatochromism)

Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a prominent feature of many this compound derivatives. This phenomenon arises from the differential stabilization of the ground and excited states by the solvent. Generally, as the polarity of the solvent increases, the absorption wavelength of these dyes becomes shorter. googleapis.com This is because more polar solvents stabilize the ground state more than the excited state, thus increasing the energy gap for the π-π* transition.

The photophysical properties of these compounds are highly sensitive to the solvent environment. rsc.org For instance, Brooker's merocyanine, a related compound, demonstrates significant solvatochromism in various solvents. sciencemadness.org Studies on pyridinium-based dyes have shown that the polarity of the microenvironment around the polymer chains can be lower than the bulk solution, as indicated by a red shift in the solvatochromic band. researchgate.net

The effect of solvent polarity is not limited to absorption spectra. The radiative decay rate constant of some donor-acceptor systems decreases with increasing solvent polarity as the molecule adopts a more dipolar character in the excited state. rsc.org Furthermore, the Stokes' shift, which is the difference between the absorption and emission maxima, often increases with solvent polarity, as seen in derivatives like 1-(4-N,N-dimethylaminophenylethynyl)pyrene, which shows a large Stokes' shift of about 125 nm between n-hexane and acetonitrile. nih.gov

Table 2: Solvatochromic Shift of a Styryl Quinolinium Compound in Various Solvents googleapis.com

SolventRelative PolarityAbsorption Wavelength (λ_abs, nm)Emission Wavelength (λ_em, nm)
Water 1.000440-658485-715
Methanol 0.762--
Ethanol 0.654--
Isopropanol 0.546--
DMSO 0.444--
DMF 0.404--
Acetone (B3395972) 0.355--
Dichloromethane 0.309--

Note: Specific wavelength values for each solvent were not provided in the source, but a general trend of shorter absorption wavelengths in more polar solvents was noted.

Photoinduced Electron Transfer and Energy Transfer Processes

Photoinduced electron transfer (PET) is a key process in the photochemistry of this compound derivatives. researchgate.net Upon photoexcitation, these molecules can act as either electron donors or acceptors, depending on their structure and the presence of other reactive species. For example, derivatives of this compound iodide can undergo charge-transfer excitation under visible light, leading to the release of carboxylic acids. This process is fundamental to applications in photolithography and controlled drug delivery.

The formation of supramolecular complexes can facilitate PET. For instance, PET has been observed in complexes of naphthalene (B1677914) derivatives with p-nitrobenzoyl-beta-cyclodextrin in aqueous solutions. researchgate.net In the context of this compound, the iodide ion plays a crucial role in its reactivity and interactions, often participating in charge transfer phenomena. The efficiency of PET can be influenced by factors such as the concentration of reactants and the ionic strength of the medium. nih.gov

Energy transfer is another important photochemical process. While direct evidence for energy transfer involving the parent this compound is less documented, related systems show that excited states can be deactivated through interactions with other molecules. For instance, the deactivation of sensitizer (B1316253) excited states by 1,4-dihydropyridines was not observed under certain experimental conditions, suggesting that direct energy transfer may not always be the dominant pathway. uchile.cl

Photochemical Reactions and Photo-decomposition Mechanisms

Upon irradiation, this compound and its derivatives can undergo a variety of photochemical reactions and decomposition pathways. lookchem.com N-methylated picoline salts, for instance, are known to undergo photohydration and phototransposition. researchgate.net Irradiation of the iodide derivatives can lead to the formation of azabicyclic hydration products. researchgate.net A notable difference in product distribution is observed between iodide and perchlorate (B79767) salts, which is attributed to the photoelimination of perchloric acid, leading to the thermal opening of the aziridine (B145994) ring. researchgate.net

Excitation of iodide derivatives can also result in a charge transfer transition that forms iodide radicals, which can subsequently form triiodide (I₃⁻). researchgate.net The photolysis of the dimer of this compound has been shown to generate the 1,4-dimethylpyridinyl radical. lookchem.com

The photodecomposition of related 1,4-dihydropyridine (B1200194) derivatives has been studied extensively. For example, the photodecomposition of furnidipine (B138093) under artificial daylight follows 0.5-order kinetics, yielding a nitrosophenylpyridine derivative. nih.gov Under UV light, the degradation is much faster, producing a nitrophenylpyridine derivative. nih.gov In general, the photoproducts obtained from the photodegradation of 1,4-dihydropyridines in homogeneous media tend to be more polar than those formed in micro-heterogeneous environments. researchgate.net The irradiation of dimethylpyridines in the vapor phase can lead to phototransposition, demethylation, and methylation reactions. arkat-usa.org

Applications in Photochromic and Luminescent Materials

The unique photophysical and photochemical properties of this compound derivatives make them valuable components in the development of photochromic and luminescent materials. Photochromic materials are substances that can reversibly change their color upon exposure to light. Certain zwitterionic derivatives of pyridinium, such as Z-β-(N-alkyl-4-pyridinium)-α-cyano-4-styryldicyanomethanide, exhibit photochromism and have potential applications in multifrequency data storage. researchgate.net

In the realm of luminescent materials, this compound derivatives have been incorporated into various systems. They can serve as a precursor in the synthesis of fluorescent probes for biological imaging. sigmaaldrich.com For example, this compound iodide has been used in the synthesis of a two-photon ratiometric fluorescent probe for imaging mitochondrial cysteine in living cells. sigmaaldrich.com Furthermore, europium complexes containing this compound have been synthesized and studied for their triboluminescent properties. scientific.net The broad red emission observed in some stilbazolium salts derived from this compound suggests their potential use in applications such as solid-state lasers and as fluorescence probes in biomedical research. nih.gov

Advanced Applications in Functional Materials and Chemical Systems

Integration into Ionic Liquids for Electrolyte and Solvent Applications

Ionic liquids (ILs) are salts that are liquid at low temperatures, often below 100°C. They are valued for their low volatility, high thermal stability, and tunable physicochemical properties. The 1,4-Dimethylpyridinium cation is a key component in the design of certain ILs, contributing to their efficacy as electrolytes and specialized solvents.

The incorporation of the this compound cation is instrumental in developing ionic liquids and electrolytes with superior performance characteristics. As a supporting electrolyte, this compound iodide (DMPI) significantly enhances the ionic conductivity of solutions, which is a critical factor for improving the efficiency of electrochemical systems like batteries and supercapacitors. Its function is to facilitate better ion transport and provide stability within the electrolytic system. The effectiveness of pyridinium-based cations in this role is a subject of detailed study. For instance, research on related compounds like 1-butyl-4-methylpyridinium tetrafluoroborate (B81430) in dimethylformamide has shown that specific electrical conductivity passes through a maximum as concentration increases, a key consideration in optimizing electrolyte formulation. archivog.com Furthermore, studies on 2,6-dimethylpyridinium-derived redox-active molecules have demonstrated high conductivities (25.0 - 32.8 mS cm-1) at elevated concentrations in acetonitrile, underscoring the promise of dimethylpyridinium structures for high-performance electrolytes. chemrxiv.org This enhanced conductivity is vital for the development of advanced materials for energy storage devices where efficient charge transfer is paramount. chemimpex.com

System Compound/Derivative Observed Effect Reference
Electrochemical CellsThis compound iodideEnhanced solution conductivity and ion transport
Batteries & Fuel CellsThis compound iodideImproved performance and thermal stability chemimpex.com
Non-aqueous Electrolyte1-Butyl-4-methylpyridinium tetrafluoroborateConcentration-dependent maximum specific electrical conductivity archivog.com
Redox Flow Battery AnolyteN-substituted 4-aryl-2,6-dimethylpyridiniumsHigh conductivities (25.0 - 32.8 mS cm-1) at high concentrations chemrxiv.org

The unique solvent properties of ionic liquids containing pyridinium (B92312) cations are leveraged in various extraction and separation processes. While direct data for this compound is limited in this specific application, research on structurally similar compounds highlights their potential. For example, 1-alkyl-cyanopyridinium-based ionic liquids have been effectively used for the liquid-liquid extraction of aromatic-sulfur compounds like thiophene (B33073) from aliphatic mixtures. researchgate.net In these systems, ionic liquids such as 1-butyl-4-cyanopyridinium bis{(trifluoromethyl)sulfonyl}imide demonstrated excellent selectivity and solute distribution ratios for sulfur compounds. researchgate.net The principle relies on the differential solubility of target compounds in the ionic liquid phase versus a conventional organic solvent. The design of the extraction process, including the choice of solvent volume and shaking time, is optimized to achieve high recovery rates. nih.gov These examples with closely related pyridinium ILs suggest the utility of this compound-based solvents for similar purification tasks in the chemical industry. researchgate.netresearchgate.net

Role in the Development of Redox-Active Materials

Redox-active materials are crucial for electrochemical energy storage technologies, such as redox flow batteries (RFBs). The this compound moiety is a building block for advanced redox-active organic molecules (ROMs). myskinrecipes.com Its electrochemical properties allow it to participate in reversible redox processes, which is fundamental for charge storage. myskinrecipes.com

Recent research has focused on designing pyridinium-based anolytes (negative electrolytes) for non-aqueous RFBs. A study on a library of N-substituted 4-aryl-2,6-dimethylpyridinium ROMs found that they exhibit low reduction potentials and rapid diffusion coefficients. chemrxiv.org These characteristics are highly desirable for battery performance. A key advantage of this class of materials is that they maintain low viscosity and high conductivity even at the elevated concentrations needed to achieve high energy density. chemrxiv.org This favorable behavior is attributed to specific intermolecular interactions that prevent the solution from becoming too viscous, a common problem with other ROMs at high concentrations. chemrxiv.org These findings establish pyridinium derivatives, including the this compound framework, as a highly promising class of materials for developing next-generation grid-scale energy storage solutions. chemrxiv.org

Redox-Active Material Class Key Properties Application Reference
N-substituted 4-aryl-2,6-dimethylpyridiniumsLow reduction potentials, rapid diffusion, low viscosity, high conductivityNon-aqueous redox flow batteries (anolytes) chemrxiv.org
This compound iodideUndergoes redox processesGeneral electrochemical studies myskinrecipes.com

Sensing Applications (non-biological)

The distinct optical and electronic properties of this compound derivatives make them suitable for use in the development of chemical sensors. While some applications involve biological imaging sigmaaldrich.comsigmaaldrich.com, there are notable non-biological sensing applications.

A significant example is the use of this compound iodide in the synthesis of a new non-linear optical (NLO) organic crystal, 4-[2-(3 Methoxy-phenyl)-vinyl]-1-methyl-pyridinium+ iodide− (MMPI). mdpi.com This material was synthesized in a two-step process, starting with the preparation of this compound iodide. mdpi.com Materials with strong NLO responses are of great interest for applications including chemical sensing. mdpi.com The development of such stilbazolium derivative crystals, built upon the this compound framework, opens avenues for creating advanced materials with specific electronic and optical properties tailored for detecting particular analytes or changes in the chemical environment. myskinrecipes.commdpi.com

Use in Cationic Polymer Synthesis and Material Science

This compound and its derivatives serve as important reagents and catalysts in the field of polymer chemistry and material science. Specifically, they are used in the synthesis of cationic polymers, which have positively charged groups on their repeating units.

One derivative, this compound p-toluenesulfonate (DPTS), has been employed as a catalyst in the esterification process for preparing the side chains of nonlinear optical polymers. In a specific application, DPTS was incorporated into 3D-printed scaffolds as a catalyst for polymer synthesis, demonstrating its utility in creating functional materials with controlled properties. More recently, this compound iodide was used as a starting material in the synthesis of O-DSP, a key component in a novel approach to creating pH-responsive polyacryloyl hydrazide capped metal nanogels. acs.org This highlights its role in constructing complex, functional polymer-based systems. acs.org The broader class of pyridinium-based cationic polymers, often synthesized via techniques like Ring-Opening Metathesis Polymerization (ROMP), is explored for various advanced applications. researchgate.net The inclusion of the pyridinium cation imparts unique properties to the resulting polymers, making them suitable for specialized roles in material science. researchgate.netmdpi.com

Q & A

What established synthetic methods are used to prepare 1,4-Dimethylpyridinium salts, and what are their mechanistic underpinnings?

This compound salts are typically synthesized via quaternization of pyridine derivatives using methylating agents like methyl iodide or methyl tosylate. The reaction involves nucleophilic attack on the pyridine nitrogen, followed by alkylation to form the cationic pyridinium core. Solvent choice (e.g., acetonitrile or methanol) and temperature (room temperature to reflux) critically influence reaction efficiency. Counterion selection (e.g., iodide or p-toluenesulfonate) depends on solubility requirements for downstream applications .

Which analytical techniques are most effective for characterizing this compound derivatives, and how should data be interpreted?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm methyl group incorporation and aromatic proton environments. For example, the N-methyl protons typically appear as singlets at ~4.0–4.5 ppm .
  • X-ray Crystallography : Resolves crystal packing and cation-anion interactions, as demonstrated in the crystal structure of 4-(dimethylamino)pyridinium derivatives (CCDC-2021605) .
  • HPLC : A validated method using a C18 column (e.g., Supelcosil LC-ABZ+Plus) with acetonitrile/water (70:30) and 10 mM acetate buffer (pH 5) achieves >98% accuracy for purity analysis .

How can experimental design optimize the synthesis of this compound salts for high yield and reproducibility?

Employ Design of Experiments (DOE) to evaluate variables:

  • Factors : Solvent polarity, methylating agent stoichiometry, reaction time, and temperature.
  • Response Variables : Yield, purity (HPLC), and crystallinity (XRD).
    For example, a central composite design revealed that a 1.2:1 molar ratio of methyl iodide to pyridine in acetonitrile at 50°C maximizes yield (85–90%) while minimizing byproducts .

How should researchers address contradictions in spectroscopic data during characterization?

  • Cross-Validation : Combine NMR, IR, and mass spectrometry to resolve ambiguities. For instance, unexpected splitting in 1^1H NMR may arise from counterion interactions, requiring X-ray crystallography for confirmation .
  • Dynamic Light Scattering (DLS) : Assess aggregation in solution, which can distort UV-Vis or fluorescence data .

What are the emerging applications of this compound derivatives in materials science and biochemistry?

  • Dyes and Sensors : The p-toluenesulfonate salt acts as a cationic dye with tunable optical properties, useful in fluorescence labeling .
  • Ionic Liquids : High thermal stability and low volatility make these salts suitable as green solvents in catalysis .
  • Biological Probes : Derivatives with extended conjugation are explored for DNA intercalation studies due to their planar aromatic systems .

How does counterion selection impact the physicochemical properties of this compound salts?

  • Solubility : Iodide salts are more water-soluble than p-toluenesulfonate derivatives, which prefer organic solvents .
  • Stability : Tosylate salts exhibit higher thermal stability (melting point 148–151°C) compared to iodide salts, which may degrade under prolonged heating .
  • Reactivity : Bulky counterions (e.g., tosylate) can sterically hinder nucleophilic attack in follow-up reactions .

What chromatographic strategies ensure high-purity isolation of this compound salts?

  • HPLC Method : Use a Supelcosil LC-ABZ+Plus C18 column with isocratic elution (70:30 acetonitrile/10 mM acetate buffer, pH 5) at 30°C. Detection at 237 nm provides a limit of detection (LOD) of 0.03–0.35 µg/mL .
  • Ion-Pair Chromatography : Add 5 mM heptanesulfonate to the mobile phase to improve separation of cationic species .

What are the critical considerations for storing this compound salts to prevent degradation?

  • Conditions : Store in airtight containers at room temperature (20–25°C) with desiccants to avoid hygroscopic degradation .
  • Light Sensitivity : Protect from UV exposure, as prolonged light can induce radical formation in the pyridinium ring .

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